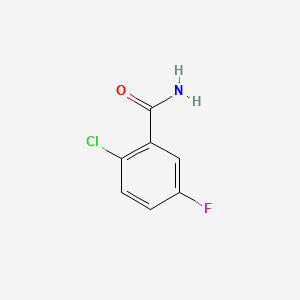

2-Chloro-5-fluorobenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUUZRYASPJJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378579 | |

| Record name | 2-Chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88487-25-6 | |

| Record name | 2-Chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzamide is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted benzamide, it belongs to a class of compounds known for a wide range of pharmacological activities. Its structure, featuring a benzamide core with chloro and fluoro substituents, provides a versatile scaffold for the development of novel therapeutic agents and serves as a key building block for more complex molecules. The precise arrangement of these functional groups—the amide, the ortho-chloro, and the meta-fluoro—imparts unique physicochemical properties, reactivity, and potential for biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, designed to be a vital resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 88487-25-6 | [1] |

| Molecular Formula | C₇H₅ClFNO | [1] |

| Molecular Weight | 173.57 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 134-137 °C | |

| Boiling Point | 230.1 °C (Predicted) | |

| Density | 1.396 g/cm³ (Predicted) | |

| Flash Point | 92.9 °C | |

| SMILES | NC(=O)C1=C(Cl)C=CC(F)=C1 | |

| Storage Conditions | Sealed in a dry environment at room temperature |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxamide groups.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring. The proton ortho to the fluorine and the proton ortho to the chlorine will likely appear in this region as complex multiplets due to H-H and H-F coupling.

-

δ ~7.2-7.4 ppm (m, 1H): The remaining aromatic proton.

-

δ ~5.5-6.5 ppm (br s, 2H): Amide (-NH₂) protons. The broadness is characteristic, and the chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~165-170 ppm: Carbonyl carbon (C=O) of the amide group.

-

δ ~158-162 ppm (d, ¹JCF ≈ 240-250 Hz): Carbon atom directly bonded to fluorine (C-F).

-

δ ~130-135 ppm: Carbon atom directly bonded to chlorine (C-Cl).

-

δ ~115-130 ppm: Remaining four aromatic carbon atoms, with their specific shifts influenced by the positions of the substituents. Carbons ortho and para to the fluorine will exhibit smaller C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3150 | Medium | N-H stretching (Amide, two bands for -NH₂) |

| ~3050 | Medium | Aromatic C-H stretching |

| 1680 - 1650 | Strong | C=O stretching (Amide I band) |

| 1620 - 1580 | Medium | N-H bending (Amide II band) |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-N stretching |

| 1150 - 1100 | Strong | C-F stretching |

| 800 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a distinct molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation:

-

m/z 173/175: Molecular ion peak [M]⁺˙, showing the characteristic 3:1 isotopic pattern for one chlorine atom.

-

m/z 157/159: Loss of NH₂ radical, [M-NH₂]⁺.

-

m/z 139: Loss of a chlorine atom from the [M-NH₂]⁺ fragment, or loss of CO and H from the molecular ion. The benzoyl cation is a common stable fragment.

-

m/z 111: Loss of CO from the [M-NH₂-Cl]⁺ fragment.

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding acyl chloride, 2-chloro-5-fluorobenzoyl chloride. This method involves a nucleophilic acyl substitution reaction with ammonia.

Protocol: Synthesis from 2-Chloro-5-fluorobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add a solution of 2-chloro-5-fluorobenzoyl chloride in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Ammonia Addition: Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup: Once the reaction is complete, the resulting precipitate (a mixture of the product and ammonium chloride) is collected by filtration.

-

Purification: The solid is washed thoroughly with cold water to remove the ammonium chloride salt. The remaining solid, the crude this compound, is then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: General Workflow for the Synthesis of this compound.

Reactivity

-

Amide Group: The amide functional group is relatively stable. It can be hydrolyzed to the corresponding carboxylic acid (2-chloro-5-fluorobenzoic acid) under strong acidic or basic conditions with heating. The amide nitrogen can act as a weak nucleophile.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro, fluoro, and amide substituents. Electrophilic attack, if forced, would be directed by the existing substituents, leading to complex product mixtures.

-

Halogen Substituents: The chlorine atom can potentially undergo nucleophilic aromatic substitution under harsh conditions or with strong nucleophiles, though this is generally difficult.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.

-

Instrumentation: Use a FTIR spectrometer equipped with an ATR module.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Utilize a GC-MS system with a capillary column (e.g., DB-5 or equivalent).

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution. The GC oven temperature is ramped to separate the compound from the solvent. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

Caption: Standard Workflow for Spectroscopic Characterization.

Potential Biological Significance & Applications

Substituted benzamides are a prominent class of compounds in pharmacology. Many act as antagonists for dopamine D2 and D3 receptors and are used as antipsychotic and antiemetic drugs. The specific substitution pattern of this compound makes it an attractive starting material for creating libraries of novel compounds for drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides another site for synthetic modification or influences electronic properties. While no specific signaling pathway has been directly attributed to this compound itself, its derivatives are prime candidates for screening against G-protein coupled receptors (GPCRs), ion channels, and other targets relevant to central nervous system disorders.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

A Comprehensive Technical Guide to 2-Chloro-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Chloro-5-fluorobenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data.

Core Compound Information

This compound is a substituted benzamide, a class of compounds known for a wide range of biological activities. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.

Structure:

SMILES: NC(=O)C1=C(Cl)C=CC(F)=C1[1]

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClFNO | [1][2] |

| Molecular Weight | 173.57 g/mol | [2] |

| Melting Point | 134-137 °C | |

| Boiling Point | 230.1 °C | |

| Density | 1.396 g/cm³ | |

| Flash Point | 92.9 °C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 2-chloro-5-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

General Experimental Protocol for Benzamide Synthesis

This protocol is a general procedure for the synthesis of a primary benzamide from a benzoyl chloride and can be adapted for the synthesis of this compound.

Materials:

-

2-Chloro-5-fluorobenzoyl chloride

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-fluorobenzoyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath.

-

Amidation: Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution of the benzoyl chloride. The reaction is exothermic, and a white precipitate may form.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid formed. Wash subsequently with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Predicted Spectroscopic Data

Experimental spectroscopic data for this compound is not available in the searched literature. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile is presented below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The two amide protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the amide will appear downfield (typically 165-175 ppm). The aromatic carbons will resonate in the 110-140 ppm region. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F), and other carbons in proximity will show smaller couplings.

FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:

-

N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I band): A strong absorption band around 1680-1640 cm⁻¹.

-

N-H bending (Amide II band): An absorption band around 1640-1550 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 173, with an M+2 peak at m/z 175 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzamides include the loss of the amino group (-NH₂) to give a fragment at m/z 157/159 and the loss of the entire amide group (-CONH₂) to give a fragment at m/z 129/131.

Role in Drug Discovery and Development

While specific biological activities for this compound have not been detailed in the available literature, its structural motifs are present in many biologically active molecules. Benzamides are a well-established class of compounds with diverse pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Chloro-5-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines two principal synthetic routes, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in laboratory-scale and industrial production.

Introduction

This compound, with the CAS number 88487-25-6, is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide explores the two most common and practical synthetic strategies starting from readily available precursors: 2-chloro-5-fluorobenzoic acid and 2-chloro-5-fluorobenzonitrile.

Pathway 1: Synthesis from 2-Chloro-5-fluorobenzoic Acid

This is the most conventional and widely applicable method for the synthesis of primary amides. The process involves a two-step reaction sequence: the conversion of the carboxylic acid to its corresponding acid chloride, followed by amination.

Step 1: Synthesis of 2-Chloro-5-fluorobenzoyl chloride

The initial step involves the activation of the carboxylic acid group by converting it into the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

A mixture of 2-chloro-5-fluorobenzoic acid and thionyl chloride is heated under reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. After the reaction is complete, excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 2-chloro-5-fluorobenzoyl chloride.

Quantitative Data:

While specific yield data for this reaction was not found in the immediate search results, the conversion of benzoic acids to their corresponding acyl chlorides using thionyl chloride is generally a high-yielding reaction, often exceeding 90%.

Step 2: Synthesis of this compound from 2-Chloro-5-fluorobenzoyl chloride

The resulting acid chloride is then reacted with an ammonia source to form the final amide product. Concentrated aqueous ammonia is a readily available and effective nucleophile for this amination reaction.

Experimental Protocol:

The crude 2-chloro-5-fluorobenzoyl chloride is added dropwise to a stirred, cooled solution of concentrated aqueous ammonia. The reaction is typically exothermic and requires cooling to maintain a controlled temperature. The product, this compound, precipitates out of the solution and can be collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Quantitative Data:

Drawing an analogy from the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, this amination step is expected to proceed in good yield.[1]

Overall Reaction Workflow:

Caption: Synthesis of this compound from 2-chloro-5-fluorobenzoic acid.

Pathway 2: Synthesis from 2-Chloro-5-fluorobenzonitrile

An alternative route to this compound is through the controlled partial hydrolysis of 2-chloro-5-fluorobenzonitrile. This method can be advantageous if the nitrile is a more readily available or cost-effective starting material.

Reaction Principle:

The hydrolysis of a nitrile can proceed to either the amide or the carboxylic acid, depending on the reaction conditions. To selectively obtain the amide, the reaction must be carefully controlled, typically by using milder conditions or specific catalysts.

Experimental Protocol (Conceptual):

The partial hydrolysis of 2-chloro-5-fluorobenzonitrile to this compound can be achieved under either acidic or basic conditions. For instance, treatment with a controlled amount of acid (e.g., sulfuric acid) and water at a specific temperature can favor the formation of the amide. An effective synthetic route for the preparation of a similar compound, 2-chloro-6-fluorobenzamide, has been described and involves hydrolysis of the corresponding nitrile.[2] After the reaction, the product can be isolated by neutralization and extraction, followed by purification.

Quantitative Data:

Specific yield and purity data for the partial hydrolysis of 2-chloro-5-fluorobenzonitrile to this compound were not explicitly found in the search results. The optimization of reaction conditions such as temperature, reaction time, and reagent concentration is crucial to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.

Reaction Workflow:

Caption: Synthesis of this compound from 2-chloro-5-fluorobenzonitrile.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that some of this data is based on analogous reactions due to the limited availability of specific data for the target compound in the provided search results.

| Starting Material | Intermediate/Product | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference (Analogous) |

| 2-Chloro-5-fluorobenzoic Acid | 2-Chloro-5-fluorobenzoyl Chloride | Thionyl chloride | Reflux | >90 (expected) | - | [1] |

| 2-Chloro-5-fluorobenzoyl Chloride | This compound | Conc. aqueous ammonia | Cooled, dropwise addition | Good (expected) | - | [1] |

| 2-Chloro-5-fluorobenzonitrile | This compound | H₂O, H⁺ or OH⁻ | Controlled temperature and time | Variable | - | [2] |

Characterization Data

While specific spectroscopic data for this compound was not found in the search results, characterization would typically involve the following techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the aromatic ring and the amide protons.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the C=O (amide I band), N-H (amide II band), C-Cl, and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

For comparison, the ¹H NMR spectrum of the related compound 2-chlorobenzamide shows signals in the aromatic region between 7.35 and 7.77 ppm and amide proton signals around 6.42-6.56 ppm.[3]

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways. The route starting from 2-chloro-5-fluorobenzoic acid, involving the formation of an acid chloride intermediate followed by amination, is a well-established and generally high-yielding method. The alternative pathway, the controlled hydrolysis of 2-chloro-5-fluorobenzonitrile, offers a viable option depending on the availability and cost of the starting material, though it may require more careful optimization to achieve high selectivity for the amide product. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for product purity. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their needs.

References

Potential Biological Activities of 2-Chloro-5-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzamide (CAS No. 88487-25-6) is a halogenated benzamide derivative with potential as a scaffold in drug discovery.[1][2][3] While specific biological activity data for this compound is limited in publicly available literature, its structural motifs—a chlorinated and fluorinated phenyl ring coupled to a primary amide—are present in a wide range of biologically active molecules. This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established roles of related chemical structures. It also outlines prospective experimental workflows for its evaluation and discusses the significance of its chemical features in medicinal chemistry.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamide derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities. This versatile scaffold is found in drugs with applications ranging from antipsychotics and antiemetics to anticancer and antimicrobial agents. The amide group can participate in crucial hydrogen bonding interactions with biological targets, while the benzene ring offers a platform for substitution to modulate potency, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms, such as chlorine and fluorine, to the benzamide ring can significantly influence a compound's biological profile.[4] Fluorine, in particular, is known to enhance metabolic stability, membrane permeation, and binding affinity due to its high electronegativity and ability to form strong bonds with carbon.[4] Chlorine substitution can also modulate the electronic and lipophilic properties of the molecule.[5] The specific placement of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzamide ring in this compound presents a unique chemical entity with unexplored therapeutic potential.

Potential Therapeutic Applications Based on Structural Analogs

Based on the activities of structurally related compounds, this compound could be investigated for several therapeutic applications.

Anticancer Activity

The benzamide structure is a key feature of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7][8] PARP inhibitors function by blocking the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication, which is cytotoxic to cancer cells with compromised homologous recombination repair.[6][7]

Furthermore, substituted benzamides have been explored as precursors for other classes of anticancer agents. The 2-aminobenzamide scaffold, for instance, is considered a "privileged structure" in the development of novel cancer therapeutics.[9]

Antimicrobial Activity

Benzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[10][11] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, sulfonamide-based compounds, which share some structural similarities with benzamides, are known to inhibit folic acid synthesis in bacteria.[12]

Other Potential Activities

The versatility of the benzamide scaffold is evident in its presence in drugs targeting a wide array of conditions. These include:

-

Antiviral agents: Certain benzimidazole derivatives, which can be synthesized from precursors related to this compound, have shown activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[13]

-

Enzyme inhibition: Substituted benzamides have been investigated as inhibitors of various enzymes, including α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[14]

Data Presentation: Biological Activities of Benzamide Derivatives

While quantitative data for this compound is not available, the following table summarizes the biological activities of various classes of benzamide derivatives to provide a comparative overview of the potential of this chemical family.

| Class of Benzamide Derivative | Biological Activity | Example Target/Application |

| Poly(ADP-ribose) Polymerase (PARP) Inhibitors | Anticancer | PARP-1, PARP-2; BRCA-deficient cancers |

| Substituted Benzamides | Antimicrobial | Bacterial cell wall synthesis, Folic acid pathway |

| Benzimidazole Ribonucleosides | Antiviral | Human cytomegalovirus (HCMV), Herpes simplex virus (HSV-1) |

| Sulfamoylbenzamides | Antidiabetic | α-glucosidase, α-amylase |

| Methoxybenzamides | Gastroprokinetic | 5-HT4 receptor agonism |

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, a systematic screening approach is recommended.

General Cytotoxicity Screening

-

Objective: To assess the general toxicity of the compound against human cell lines.

-

Methodology:

-

Culture a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous human cell line (e.g., fibroblasts) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

PARP Inhibition Assay

-

Objective: To determine if this compound can inhibit the activity of PARP enzymes.

-

Methodology:

-

Utilize a commercially available PARP inhibitor assay kit (e.g., a colorimetric or chemiluminescent assay).

-

In a 96-well plate, combine recombinant PARP1 enzyme, a histone-coated plate, and NAD+.

-

Add varying concentrations of this compound or a known PARP inhibitor (positive control).

-

Incubate to allow the PARPylation reaction to occur.

-

Wash the plate and add an anti-poly(ADP-ribose) antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the signal to quantify PARP activity.

-

Calculate the IC50 value for PARP inhibition.

-

Antimicrobial Susceptibility Testing

-

Objective: To evaluate the antibacterial and antifungal activity of the compound.

-

Methodology:

-

Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a serial dilution of this compound in a 96-well plate containing appropriate broth media.

-

Inoculate the wells with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Visualizations: Workflow and Potential Mechanisms

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

Hypothetical Signaling Pathway: PARP Inhibition

This diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant, yet largely unexplored, potential in drug discovery. While direct evidence of its biological activity is scarce, the well-documented roles of its constituent chemical motifs in a variety of therapeutic agents suggest that it is a promising starting point for the development of novel drugs. The strategic placement of chloro and fluoro substituents may confer advantageous physicochemical properties.

Future research should focus on the systematic evaluation of this compound and its derivatives through the experimental workflows outlined in this guide. A primary focus on its potential as an anticancer agent, particularly as a PARP inhibitor, and as an antimicrobial agent is warranted based on the existing literature for related compounds. Synthesis of a focused library of analogs with modifications to the amide and the aromatic ring will be crucial for establishing structure-activity relationships and optimizing for potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. 88487-25-6|this compound|BLD Pharm [bldpharm.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | Benchchem [benchchem.com]

- 13. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mechanism: Deconstructing the Biological Profile of 2-Chloro-5-fluorobenzamide

A Technical Overview for the Scientific Community

Foreword: This technical guide addresses the current understanding of 2-Chloro-5-fluorobenzamide's mechanism of action within biological systems. Extensive analysis of publicly available scientific literature and patent databases reveals a significant finding: This compound is predominantly characterized as a chemical intermediate in the synthesis of more complex, biologically active molecules, rather than an endogenously active agent with a defined mechanism of action.

This document will, therefore, pivot from a traditional mechanistic whitepaper to a more practical guide for researchers. It will summarize the known biological activities of structurally related benzamide derivatives to provide a contextual framework for the potential, yet unexplored, bioactivity of the this compound scaffold.

This compound: A Synthetic Building Block

This compound (C₇H₅ClFNO, CAS No. 88487-25-6) is a halogenated aromatic amide. Its structure lends itself to a variety of organic reactions, making it a valuable precursor in medicinal chemistry. The chloro and fluoro substituents can influence the electronic properties of the benzene ring and provide sites for further chemical modification. The primary amide group is also a key functional handle for building more complex molecular architectures.

The primary role of this compound as a synthetic intermediate is evident from its frequent appearance in the chemical synthesis literature, often as a starting material for the creation of pharmaceuticals and agrochemicals.

Inferred Biological Potential: Insights from Structurally Related Benzamides

While direct biological data for this compound is scarce, the broader family of substituted benzamides exhibits a wide and diverse range of pharmacological activities. The specific nature and position of substituents on the benzamide core are critical determinants of their biological targets and overall effects. Below, we summarize key findings from structure-activity relationship (SAR) studies on related compounds, which may offer clues to the potential (or lack thereof) of the this compound scaffold.

Central Nervous System Activity

Substituted benzamides are a well-established class of compounds targeting central nervous system (CNS) receptors. Notably, they are known to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a profile characteristic of atypical antipsychotic drugs. The substitution pattern on the aromatic ring is crucial for this activity. For instance, compounds with different substitutions have been shown to exhibit potent D2/5-HT2 antagonism and 5-HT1A agonism.

Anticancer and Antiproliferative Effects

Several substituted benzamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms in this context are varied and include:

-

Inhibition of the Hedgehog Signaling Pathway: Certain fluorinated 4-(2-pyrimidinylamino)benzamide analogues have been identified as potent inhibitors of the Hedgehog signaling pathway, with some compounds demonstrating IC₅₀ values in the nanomolar range. This pathway is a critical regulator of cell growth and differentiation and is often dysregulated in cancer.

-

Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives are a known class of HDAC inhibitors. By inhibiting these enzymes, they can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: More complex benzamide-containing structures have been developed as potent dual Src/Abl kinase inhibitors, showing promise in preclinical cancer models.

Antimicrobial and Antiparasitic Activities

The benzamide scaffold has also been explored for its potential in treating infectious diseases. For example, derivatives of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide have been identified as selective inhibitors of Cryptosporidium parvum N-myristoyltransferase, an enzyme essential for the parasite's survival.

Quantitative Data on Related Benzamide Derivatives

Due to the lack of direct studies on this compound, no quantitative data (e.g., IC₅₀, Kᵢ) for this specific compound can be provided. However, to illustrate the potency of related compounds, the following table summarizes data for various substituted benzamide derivatives mentioned in the literature.

| Compound Class | Target | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Fluorinated 4-(2-pyrimidinylamino)benzamide analogue | Hedgehog Signaling Pathway | 0.050 nM | [1] |

| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide derivative | Cryptosporidium parvum N-myristoyltransferase | 2.5 µM | |

| 2,5-diaminobenzamide derivative | Human Cancer Cell Lines (Antiproliferative) | 1.0 µM |

Note: This table is for illustrative purposes only and highlights the biological potential within the broader benzamide class. The activities listed are not directly attributable to this compound.

Experimental Protocols: A Generalized Approach

As no specific biological assays for this compound are documented, this section provides a generalized workflow for how a researcher might begin to investigate the biological activity of such a compound, based on common practices for related molecules.

Generalized Experimental Workflow for Biological Screening

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Visualizing the Role of this compound in Synthesis

The following diagram illustrates a representative synthetic pathway where a simple benzamide, such as this compound, could be utilized as a starting material to generate more complex, potentially bioactive molecules.

Caption: A simplified synthetic pathway illustrating the use of this compound as a chemical intermediate.

Conclusion

References

2-Chloro-5-fluorobenzamide: A Core Intermediate in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzamide is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its chemical structure, characterized by the presence of a chloro and a fluoro substituent on the benzene ring, offers a versatile platform for the development of novel compounds, particularly in the field of medicinal chemistry. While direct biological applications of this compound have not been extensively reported in scientific literature, its utility as a foundational building block for pharmacologically active agents is well-documented. This technical guide provides a comprehensive review of the synthesis of this compound and its application in the preparation of bioactive derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 88487-25-6 |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| Appearance | Solid |

| Purity (typical) | ≥97% |

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. The general strategy involves the activation of the carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis from 2-Chloro-5-fluorobenzoic Acid

This protocol outlines a general two-step procedure for the synthesis of this compound.

Step 1: Formation of 2-Chloro-5-fluorobenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-fluorobenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-chloro-5-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation of 2-Chloro-5-fluorobenzoyl chloride

-

Reaction Setup: Dissolve the crude 2-chloro-5-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.

-

Reaction: Add a solution of aqueous ammonia dropwise to the stirred solution of the acyl chloride. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in the Synthesis of Bioactive Derivatives

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro and fluoro groups provides handles for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone Derivatives

2-Amino-5-chloro-2'-fluorobenzophenone is a key intermediate in the synthesis of several central nervous system (CNS) active agents, including benzodiazepines. The synthesis of this intermediate can involve precursors structurally related to this compound.

Conclusion

This compound is a valuable chemical intermediate with its primary application being a foundational element in the synthesis of more complex, pharmacologically relevant molecules. While direct biological activity of this compound is not prominently reported, its role in the construction of diverse molecular architectures underscores its importance in drug discovery and development. The synthetic protocols and applications outlined in this guide provide a technical resource for researchers and scientists working in the field of medicinal chemistry. Further exploration of the reactivity of this compound may lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 2-Chloro-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and storage protocols for 2-Chloro-5-fluorobenzamide (CAS No. 88487-25-6). The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.

Chemical and Physical Properties

This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals and other fine chemicals.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| CAS Number | 88487-25-6 |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol [2][3][4] |

| Appearance | Solid[5] |

| Melting Point | 134-137°C[6] |

| Boiling Point | 230.1°C[6] |

| Density | 1.396 g/cm³[6] |

| Flash Point | 92.9°C[6] |

| Purity | Typically ≥97%[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[5][7][8]

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[5][7][8] |

| Eye Irritation | Category 2A/2 | Warning | H319: Causes serious eye irritation.[5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation.[5] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.[5]

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is not extensively published, the following are generalized protocols based on OECD guidelines for assessing the hazards identified. These methodologies should be adapted and performed by qualified personnel.

Skin Irritation/Corrosion Test (OECD 439)

Objective: To determine the potential of this compound to cause skin irritation.

Methodology:

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure:

-

A small amount of the test substance (e.g., 25 mg) is applied topically to the skin tissue surface.

-

The exposure period is typically 60 minutes.

-

After exposure, the tissue is thoroughly rinsed and incubated for 42 hours.

-

Cell viability is determined by the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases of viable cells.

-

-

Interpretation: If the mean cell viability is reduced to ≤ 50%, the substance is considered a skin irritant.

Eye Irritation Test (OECD 492)

Objective: To determine the potential of this compound to cause serious eye damage or irritation.

Methodology:

-

Test System: Reconstructed human cornea-like epithelium (RhCE) model.

-

Procedure:

-

The test substance is applied to the surface of the corneal model.

-

The tissue is exposed for a defined period (e.g., 30 minutes).

-

Following exposure and a post-treatment incubation period, cell viability is measured using the MTT assay.

-

-

Interpretation: A reduction in viability below a certain threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[11][12] Regularly inspect gloves for signs of degradation or puncture.[12] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[9][11] |

Hygiene Measures

-

Wash hands thoroughly after handling the compound.[13]

-

Do not eat, drink, or smoke in laboratory areas.[13]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[13][14]

First Aid Measures

In the event of exposure, immediate medical attention may be required. The following first aid procedures should be followed.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][15] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][16] |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] The recommended storage is at room temperature, sealed in a dry environment.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

-

Stability: The compound is stable under recommended storage conditions.[16]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with skin and eyes.[11][13]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[11]

-

Containment and Cleanup:

Disposal

-

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

-

It is recommended to entrust disposal to a licensed waste disposal company.[10]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate key safety and handling workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. appchemical.com [appchemical.com]

- 3. scbt.com [scbt.com]

- 4. 88487-25-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 88487-25-6 [sigmaaldrich.cn]

- 6. 88487-25-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.nl [fishersci.nl]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. synquestlabs.com [synquestlabs.com]

Spectroscopic Profile of 2-Chloro-5-fluorobenzamide: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Chloro-5-fluorobenzamide (CAS No. 88487-25-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of predicted spectroscopic data based on established principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including 2-chlorobenzamide and 2-fluorobenzamide, and general principles of spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 7.6 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 4.5 | H-6 |

| ~ 7.5 - 7.3 | ddd | J(H,H) ≈ 8.8, J(H,H) ≈ 4.2, J(H,F) ≈ 2.5 | H-4 |

| ~ 7.2 - 7.0 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 | H-3 |

| ~ 6.0 (broad) | s | - | -NH₂ |

| ~ 5.8 (broad) | s | - | -NH₂ |

Note: The chemical shifts and coupling constants are estimations. The protons of the amide group (-NH₂) are expected to appear as two broad singlets and their chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 162 (d, ¹J(C,F) ≈ 250 Hz) | C-5 |

| ~ 135 (d, ³J(C,F) ≈ 8 Hz) | C-1 |

| ~ 131 (d, ⁴J(C,F) ≈ 3 Hz) | C-3 |

| ~ 128 (d, ²J(C,F) ≈ 22 Hz) | C-4 |

| ~ 125 (s) | C-2 |

| ~ 116 (d, ²J(C,F) ≈ 25 Hz) | C-6 |

Note: The assignments are based on the expected electronic effects of the chloro and fluoro substituents and the amide group. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C,F)), and other carbons will show smaller couplings.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| 1600 - 1450 | Medium to Weak | C=C aromatic ring stretch |

| ~ 1250 | Strong | C-N stretch |

| ~ 1150 | Strong | C-F stretch |

| ~ 800 | Strong | C-Cl stretch |

| 900 - 675 | Strong | C-H out-of-plane bend |

Note: The spectrum of a solid sample (e.g., KBr pellet or ATR) is expected. The N-H stretching region may show two distinct bands for the symmetric and asymmetric stretches of the primary amide.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion) |

| 157/159 | Medium | [M - NH₂]⁺ |

| 129/131 | Medium | [M - C(O)NH₂]⁺ |

| 111 | High | [C₆H₄F]⁺ |

| 95 | Medium | [C₅H₂F]⁺ |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 0 to 200 ppm

-

Pulse Angle: 45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more for dilute samples)

-

Decoupling: Proton broadband decoupling.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-F, C-Cl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Instrument Parameters:

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 400

-

Scan Rate: 1-2 scans/second

-

Source Temperature: 200-250 °C

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and the M+2 peak to confirm the presence of chlorine.

-

Analyze the major fragment ions to propose a fragmentation pathway.

-

Compare the obtained mass spectrum with spectral libraries if available.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

References

Solubility of 2-Chloro-5-fluorobenzamide in different solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document focuses on delivering detailed experimental protocols for the accurate determination of its solubility in various solvents. Furthermore, it presents a structured framework for data presentation and a logical workflow to guide researchers in their experimental design. This guide is intended to be a foundational resource for scientists and professionals engaged in the development and characterization of this and similar chemical entities.

Introduction

This compound (CAS No. 88487-25-6) is a substituted benzamide with potential applications in medicinal chemistry and materials science.[1][2][3][4] An understanding of its solubility in different solvent systems is a critical prerequisite for its successful application in drug discovery and process chemistry. Solubility data is fundamental for a range of activities including:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing suitable delivery systems for pharmaceutical applications.

-

Analytical Method Development: Establishing robust methods for quantification.

-

Predictive Modeling: Informing computational models of absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value |

| CAS Number | 88487-25-6 |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| Physical Form | Solid |

(Data sourced from various chemical supplier databases)[1][2][3]

Experimental Protocols for Solubility Determination

Accurate and reproducible experimental methods are crucial for generating high-quality solubility data. The "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a liquid is the shake-flask method .[6] This method, followed by a suitable analytical quantification technique, is detailed below.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol describes the steps to prepare a saturated solution of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, etc.)[7][8]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Solvent: Add a precise volume of the chosen solvent to a vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.[6]

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved solid particles.[9]

Quantification of Dissolved Solute

The concentration of this compound in the saturated solution can be determined using various analytical techniques.

This is a straightforward method that involves determining the mass of the dissolved solid.

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

Solubility can be expressed in terms of g/L, mg/mL, or other relevant units.

HPLC is a more sensitive and specific method for quantification, especially for lower solubility compounds.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

-

Calibration Curve: Create a series of calibration standards by serially diluting the stock solution.

-

Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to fall within the concentration range of the calibration curve.

-

Chromatography: Analyze the calibration standards and the diluted sample by HPLC using an appropriate column and mobile phase. A UV detector is typically suitable for aromatic compounds.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.[9]

Data Presentation

All experimentally determined solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a recommended template for recording your results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |

| e.g., Water | 25 | e.g., HPLC | ||

| e.g., Ethanol | 25 | e.g., Gravimetric | ||

| e.g., Acetone | 25 | e.g., HPLC | ||

| e.g., Ethyl Acetate | 25 | e.g., Gravimetric | ||

| e.g., Acetonitrile | 25 | e.g., HPLC | ||

| e.g., Dichloromethane | 25 | e.g., Gravimetric | ||

| e.g., Methanol | 25 | e.g., HPLC |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in various solvents. While specific quantitative data is currently lacking in the public domain, the detailed experimental protocols for the shake-flask method coupled with gravimetric or HPLC analysis will enable the generation of high-quality, reliable data. The structured approach to data presentation and the visualized experimental workflow are designed to support systematic and reproducible research. The generation of a comprehensive solubility profile for this compound will be invaluable for its future development and application in the pharmaceutical and chemical industries.

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 88487-25-6 [sigmaaldrich.cn]

- 4. 88487-25-6|this compound|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Derivatives and Analogues of 2-Chloro-5-fluorobenzamide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-fluorobenzamide is a substituted aromatic amide with a molecular structure amenable to a variety of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been explored for a range of pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known and potential derivatives and analogues of this compound, detailing synthetic methodologies, experimental protocols, and biological evaluation techniques.

Core Compound: this compound

This compound is a chemical compound with the CAS Number 88487-25-6 and the molecular formula C₇H₅ClFNO.[1] It serves as a key starting material for the synthesis of a diverse range of derivatives.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 173.57 g/mol [1] |

| Appearance | Off-white to white crystalline powder |

| Melting Point | 142-144 °C |

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives involves the N-acylation of various amines with 2-chloro-5-fluorobenzoyl chloride. This versatile reaction allows for the introduction of a wide array of substituents at the amide nitrogen, leading to a diverse library of compounds.

Preparation of 2-Chloro-5-fluorobenzoyl Chloride

The necessary precursor, 2-chloro-5-fluorobenzoyl chloride, can be synthesized from 2-chloro-5-fluorobenzoic acid. A common method for this conversion is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzoyl Chloride

-

To a solution of 2-chloro-5-fluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-fluorobenzoyl chloride, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Caption: Synthesis of 2-chloro-5-fluorobenzoyl chloride.

General N-Acylation of Amines

The synthesized 2-chloro-5-fluorobenzoyl chloride can then be reacted with a variety of primary or secondary amines to yield the corresponding N-substituted this compound derivatives.

Experimental Protocol: General Synthesis of N-Substituted 2-Chloro-5-fluorobenzamides

-

Dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-5-fluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.[2][3]

Caption: General workflow for N-acylation of amines.

Known Derivatives and Analogues

Much of the understanding of the potential of this compound derivatives is inferred from studies on structurally similar benzamides.

Analogues with Antimicrobial Activity

Derivatives of 2-chlorobenzamide have been synthesized and evaluated for their antimicrobial properties. For instance, N-(2-aminoethyl)-2-chlorobenzamide and 2-chloro-N-(propan-2-yl)benzamide have been prepared and characterized.[6] The general approach involves the reaction of 2-chlorobenzoyl chloride with the corresponding amine in the presence of a base.[6]